molecular formula C11H15BrFN3 B15113415 5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine

5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine

Katalognummer: B15113415
Molekulargewicht: 288.16 g/mol
InChI-Schlüssel: VVPQSDHOGNZEFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with bromine, fluorine, and an amine group attached to a methylpiperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylpiperidine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H15BrFN3

Molekulargewicht

288.16 g/mol

IUPAC-Name

5-bromo-3-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H15BrFN3/c1-16-4-2-9(3-5-16)15-11-10(13)6-8(12)7-14-11/h6-7,9H,2-5H2,1H3,(H,14,15)

InChI-Schlüssel

VVPQSDHOGNZEFD-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)NC2=C(C=C(C=N2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.